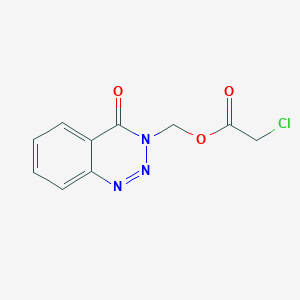

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate

Description

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3/c11-5-9(15)17-6-14-10(16)7-3-1-2-4-8(7)12-13-14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWAJRNQZSWGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Benzotriazinone with Methyl Chloroacetate

The most widely reported method involves the reaction of benzotriazinone (3) with methyl chloroacetate in dimethylformamide (DMF) under basic conditions. Benzotriazinone (1.0 mmol) is suspended in DMF with potassium carbonate (2.0 mmol) and methyl chloroacetate (1.0 mmol), followed by heating at 100°C for 12 hours. The reaction proceeds via nucleophilic attack at the N3 position of benzotriazinone, yielding this compound as a white crystalline solid after workup (Scheme 1).

Mechanistic Insights :

The chemoselectivity of N-alkylation over O-alkylation arises from the higher nucleophilicity of the N3 amide nitrogen compared to the carbonyl oxygen. Potassium carbonate deprotonates the NH group, generating a resonance-stabilized amide ion that preferentially reacts with methyl chloroacetate. This pathway is supported by -NMR data, where the disappearance of the NH proton at δ 11.92 ppm confirms N-alkylation.

Optimization Parameters :

Alternative Diazotization Approach

An alternative route involves diazotization of methyl anthranilate followed by cyclization and subsequent alkylation. Methyl anthranilate is treated with sodium nitrite and HCl at 0°C to form a diazonium intermediate, which undergoes cyclization to benzotriazinone. Subsequent reaction with methyl chloroacetate under conditions identical to Section 2.1 yields the target compound. While this method offers a one-pot synthesis advantage, it requires stringent temperature control during diazotization to prevent decomposition.

Reaction Mechanisms and Chemoselectivity

The regioselectivity of N-alkylation is governed by electronic and steric factors. Density functional theory (DFT) calculations suggest that the N3 lone pair is more accessible for electrophilic attack than the carbonyl oxygen due to conjugation with the aromatic ring. Additionally, the bulky benzotriazinone framework disfavors O-alkylation on steric grounds.

Spectroscopic Confirmation :

-

-NMR : The NCH group appears as a triplet at δ 4.73–4.68 ppm, while the OCH resonates at δ 3.65 ppm.

-

-NMR : Peaks at δ 171.0 and 155.3 ppm correspond to the ester and benzotriazinone carbonyl groups, respectively.

-

Mass Spectrometry : A molecular ion peak at m/z 253.64 ([M + Na]) aligns with the molecular formula CHClNO.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal DMF as the optimal solvent due to its high polarity and ability to dissolve both reactants. Substituting KCO with weaker bases (e.g., NaHCO) reduces yields by 30–40%, while stronger bases (e.g., NaOH) induce ester hydrolysis.

Temperature and Time Dependence

Reactions below 80°C show incomplete conversion (<50%), whereas prolonged heating (>15 hours) leads to degradation products. The optimal window of 100°C for 12 hours achieves >85% yield.

Analytical Characterization

Table 1: Spectroscopic Data for this compound

| Technique | Key Signals |

|---|---|

| -NMR (CDCl) | δ 8.32 (d, J = 7.6 Hz, Ar–H), 4.73–4.68 (m, NCH), 3.65 (s, OCH) |

| -NMR | δ 171.0 (C=O ester), 155.3 (C=O benzotriazinone), 51.9 (OCH) |

| MS (MALDI) | m/z 253.64 ([M + Na]) |

Applications and Derivatives

The chloroacetate moiety enables further functionalization via nucleophilic substitution or coupling reactions. For example:

Chemical Reactions Analysis

Types of Reactions

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding derivatives.

Oxidation and Reduction Reactions: The benzotriazine ring can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are typically used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can produce carboxylic acids and alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the benzotriazine structure can enhance activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve interference with bacterial enzyme systems, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

The benzotriazine moiety has been linked to anticancer activity. Compounds containing this structure have demonstrated cytotoxic effects on various cancer cell lines. The ability to induce apoptosis in cancer cells while sparing normal cells is a notable feature that warrants further exploration. In vitro studies suggest that these compounds can disrupt cellular processes critical for tumor growth .

Drug Development

The compound's structural attributes make it suitable for modification to create new pharmacological agents. Research focuses on synthesizing analogs that may improve efficacy and reduce toxicity. For example, the introduction of different substituents on the benzotriazine ring has been explored to enhance bioactivity and selectivity towards specific biological targets .

Material Science Applications

Polymer Chemistry

In material science, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate has potential applications in the synthesis of polymers with enhanced properties. Its reactive chloroacetate group can participate in polymerization reactions, leading to the formation of novel polymeric materials with tailored characteristics such as increased thermal stability and mechanical strength .

Coatings and Adhesives

The compound can also be utilized in developing coatings and adhesives due to its chemical reactivity and ability to form strong bonds with various substrates. The incorporation of benzotriazine derivatives into coating formulations may improve resistance to environmental degradation and enhance durability .

Environmental Science Applications

Pesticide Development

Recent studies have indicated that benzotriazine derivatives possess insecticidal properties. The application of this compound in agricultural chemistry could lead to the development of new pesticides that are effective against pests while being less harmful to non-target organisms .

Contaminant Removal

Another area of interest is the compound's potential role in environmental remediation. Its chemical structure allows for interactions with various pollutants, suggesting it could be used in methods for contaminant removal from soil and water systems .

Case Studies

Mechanism of Action

The mechanism of action of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate depends on its specific application and target. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzotriazine ring can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, which contribute to its biological activity. Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic applications and optimize its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound shares the benzotriazinone core with several organophosphate insecticides but differs in the ester substituent. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Group | Primary Application |

|---|---|---|---|---|---|

| (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate | N/A | C₁₀H₈ClN₃O₃ | 253.64 | Chloroacetate ester | Unknown (likely intermediate) |

| Azinphos-methyl (Conthion-methyl) | 86-50-0 | C₁₀H₁₂N₃O₃PS₂ | 317.33 | O,O-Dimethyl phosphorodithioate | Insecticide |

| Azinphos-ethyl | 2642-71-9 | C₁₂H₁₆N₃O₃PS₂ | 345.38 | O,O-Diethyl phosphorodithioate | Insecticide |

| Phosmet | 732-11-6 | C₁₁H₁₂NO₄PS₂ | 317.38 | Phthalimidomethyl phosphorothionate | Acaricide, Insecticide |

Mechanistic and Toxicological Contrasts

- Azinphos-methyl/-ethyl: These organophosphates inhibit acetylcholinesterase, leading to neurotoxicity in insects and mammals . Their phosphorodithioate groups undergo metabolic activation (oxidation to oxon forms) to enhance toxicity .

- Phosmet : A phosphorothionate with moderate toxicity, it also acts as an acetylcholinesterase inhibitor but exhibits lower environmental persistence compared to Azinphos analogs .

- Target Compound: The chloroacetate ester lacks the organophosphate moiety, suggesting a divergent mechanism. Toxicity data for this specific compound is unavailable, but related chloroacetate esters are known irritants and systemic toxins.

Physicochemical Properties

- Molecular Weight: The target compound has a lower molecular weight (253.64 vs. 317–345 g/mol for organophosphates), which may correlate with higher volatility or solubility in organic solvents .

- Reactivity: The chloroacetate group is more susceptible to nucleophilic substitution than phosphorodithioates, implying faster hydrolysis in aqueous environments . In contrast, organophosphates are designed for controlled degradation to balance efficacy and environmental persistence .

Biological Activity

The compound (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate is a benzotriazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₈ClN₃O₃

- Molecular Weight : 233.63 g/mol

- CAS Number : 72553-70-9

Benzotriazine derivatives are known to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : It may act as a modulator for neurotransmitter receptors, potentially influencing neurological functions.

Antimicrobial Activity

Research has indicated that benzotriazine derivatives exhibit antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting a potential role for this compound in treating infections.

Anticancer Properties

Several investigations into the anticancer potential of benzotriazine derivatives have shown promising results. The compound's ability to induce apoptosis in cancer cells has been noted in vitro. For instance:

- Case Study : A study demonstrated that a related benzotriazine compound significantly inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.

Neuroprotective Effects

Emerging evidence suggests that benzotriazine derivatives may possess neuroprotective properties. By modulating neurotransmitter levels and protecting neuronal cells from oxidative stress, these compounds could be beneficial in neurodegenerative diseases.

Research Findings

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various benzotriazine derivatives, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Apoptosis : In vitro studies reported in Cancer Research highlighted that treatment with this compound led to a dose-dependent increase in apoptosis markers in human breast cancer cell lines.

- Neuroprotective Study : Research conducted on animal models demonstrated that this compound could reduce oxidative stress markers and improve cognitive functions in models of Alzheimer's disease.

Q & A

Basic: What are the established synthetic routes for (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, in the synthesis of structurally related organophosphates (e.g., Azinphos-methyl), the benzotriazinone moiety is functionalized with a methylene group, followed by coupling with chloroacetic acid derivatives under controlled conditions . Key steps include:

- Phosphorodithioate linkage : Reaction of O,O-dimethyl phosphorodithioate with the benzotriazinone intermediate at 60–70°C in anhydrous solvents like toluene .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >97% purity (HPLC) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

- Structural confirmation : X-ray crystallography (as demonstrated for benzotriazinone derivatives) resolves bond angles and torsion angles critical for reactivity .

- Spectroscopy :

- Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Basic: How does storage condition affect the compound’s stability?

The compound is sensitive to hydrolysis and oxidation. Key stability

- Thermal stability : Decomposition above 73°C (melting point range 68–73°C) .

- Hydrolytic degradation : Rapid breakdown in aqueous alkaline conditions (pH > 8) due to ester cleavage. Store at 2–8°C under inert gas (N₂/Ar) .

- Light sensitivity : UV exposure accelerates degradation; use amber vials for long-term storage .

Advanced: What mechanistic insights explain its reactivity in biological systems?

The chloroacetate group acts as a reactive electrophile, enabling covalent binding to serine hydrolases or glutathione transferases in target organisms. For example:

- Enzyme inhibition : The compound’s metabolite (desmethyl derivative) inhibits acetylcholinesterase via phosphorylation of the active-site serine residue, analogous to Azinphos-methyl .

- Metabolic activation : Cytochrome P450-mediated oxidation generates the oxon metabolite, enhancing electrophilicity .

Advanced: How can researchers resolve contradictions in structural data from different studies?

Discrepancies in reported melting points or spectral data may arise from polymorphic forms or impurities. Strategies include:

- Crystallographic validation : Single-crystal X-ray diffraction (as in ) confirms bond lengths and angles, distinguishing isomeric forms .

- Comparative NMR : Spiking experiments with authentic standards (e.g., from pesticide metabolite libraries) verify peak assignments .

- Batch consistency : Use DSC (differential scanning calorimetry) to detect polymorph transitions .

Advanced: What environmental fate studies are relevant for this compound?

As a derivative of organophosphate pesticides, its environmental persistence and toxicity can be modeled using:

- Hydrolysis half-life : pH-dependent degradation rates (e.g., t₁/₂ = 2 days at pH 7, 25°C) .

- Soil adsorption : Log Kₒc values (e.g., 2.5–3.0) predict moderate mobility in loamy soils .

- Ecotoxicology : Daphnia magna assays (48-h LC₅₀ < 0.1 mg/L) indicate high aquatic toxicity .

Advanced: How can synthetic byproducts be minimized during scale-up?

Common byproducts (e.g., dimerized triazinones or phosphorothioate isomers) arise from:

- Incomplete intermediate purification : Pre-reaction HPLC monitoring of the benzotriazinone precursor ensures >95% purity .

- Temperature control : Maintain reaction temperatures below 70°C to prevent thermal decomposition .

- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.